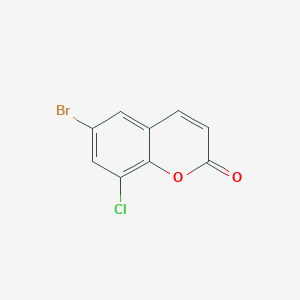

6-Bromo-8-chlorocoumarin

Description

Properties

Molecular Formula |

C9H4BrClO2 |

|---|---|

Molecular Weight |

259.48 g/mol |

IUPAC Name |

6-bromo-8-chlorochromen-2-one |

InChI |

InChI=1S/C9H4BrClO2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |

InChI Key |

BFNNJTYAPVFZKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)OC2=C(C=C(C=C21)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- This compound vs. 5-Bromo-8-methoxycoumarin : Bromine at C6 (vs. C5) creates a distinct electronic environment, favoring nucleophilic aromatic substitution at C6 due to reduced steric hindrance compared to C5 .

- Aza-coumarins (e.g., compound 8 in ): Replacement of the coumarin oxygen with nitrogen increases basicity and modifies UV-Vis absorption spectra, expanding applications in optoelectronics .

Key Findings :

Key Findings :

- This compound's dual halogenation makes it superior in photophysical applications compared to mono-halogenated analogues like 6-bromo-4-hydroxycoumarin .

- Aza-coumarins (e.g., compound 8) show promise in drug discovery due to improved pharmacokinetic profiles but require complex synthesis .

Q & A

Q. What statistical approaches are optimal for analyzing nonlinear relationships in structure-activity data?

- Methodological Answer : Partial Least Squares Regression (PLSR) handles multicollinearity in descriptor matrices (e.g., Hammett σ, logP). Non-parametric methods like Gaussian Process Regression (GPR) model complex nonlinear interactions. Cross-validation (k-fold) and Akaike Information Criterion (AIC) compare model performance .

Q. How to address batch variability in synthetic yields during scale-up of this compound?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Define Critical Process Parameters (CPPs: temperature, stirring rate) via factorial design experiments.

- Use Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) for real-time monitoring.

- Multivariate analysis (e.g., PCA) identifies yield-correlated variables. Adjust CPPs within design space boundaries to maintain consistency .

Data Reporting & Reproducibility

Q. What metadata standards should accompany publications on this compound to ensure reproducibility?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Report synthetic protocols with exact reagent grades, solvent batches, and equipment models.

- Deposit raw spectral data (NMR, MS) in repositories like Chemotion or Zenodo with unique DOIs.

- Disclose software versions (e.g., MestReNova for NMR processing) and parameter settings .

Q. How to critically evaluate conflicting crystallographic data for this compound polymorphs?

- Methodological Answer : Compare unit cell parameters (a, b, c angles) and hydrogen-bonding networks across studies. Rietveld refinement (using TOPAS or GSAS-II) validates phase purity. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions. Cross-reference with Cambridge Structural Database (CSD) entries to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.